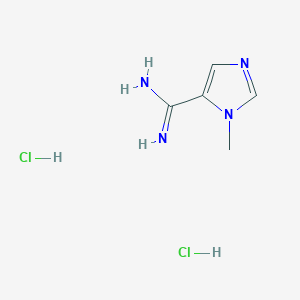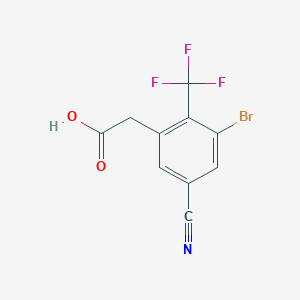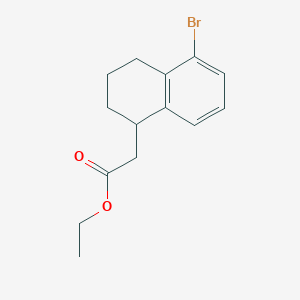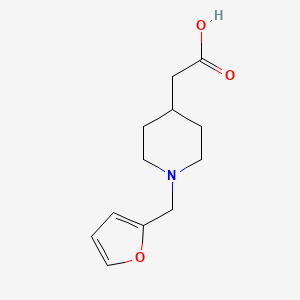
2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid
Descripción general
Descripción
2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid is a compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. Piperidine derivatives, such as this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a piperidine ring, and an acetic acid group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Aplicaciones Científicas De Investigación
Analytical Method Development
A study by Varynskyi et al. (2017) developed a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in injection solutions. This method was validated according to European and Ukrainian Pharmacopeia requirements and applied to real samples, demonstrating its specificity and meeting linearity, precision, and accuracy standards Varynskyi, Parchenko, & Kaplaushenko, 2017.
Synthesis and Characterization
Patel (2020) explored the synthesis and characterization of furan ring-containing organic ligands and their metal complexes, revealing their potential for antimicrobial activity. This research underscores the importance of furan derivatives in developing novel antimicrobial agents Patel, 2020.
Ojo (2012) reported the efficient synthesis of a new series of piperidine ring-modified thiopene, furan, and pyridyl alcohol and methyl ether analogues, highlighting the modifications to improve reaction efficiency and yield. These compounds were characterized by MS, 1H NMR, 13C NMR spectra data, and CHN elemental analysis Ojo, 2012.
Pharmacological Studies
Kumar et al. (2013) focused on synthesizing piperazine-2,6-dione derivatives for anticancer activity evaluation, demonstrating significant in vitro efficacy against various cancer cell lines. This study highlights the therapeutic potential of furan-2-ylmethylpiperidine derivatives in cancer treatment Kumar, Nikhil Kumar, Roy, & Sondhi, 2013.
Direcciones Futuras
Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for pharmaceutical applications .
Propiedades
IUPAC Name |
2-[1-(furan-2-ylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGSSKCAYGRQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



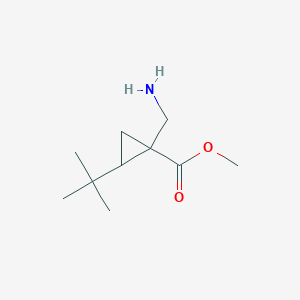

![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
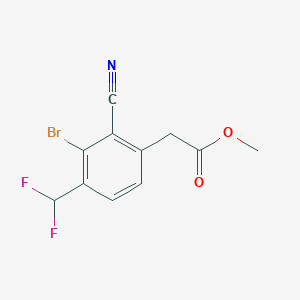
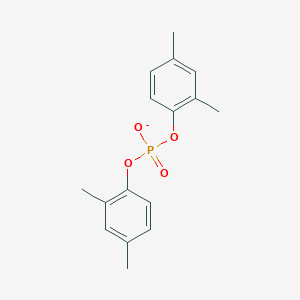
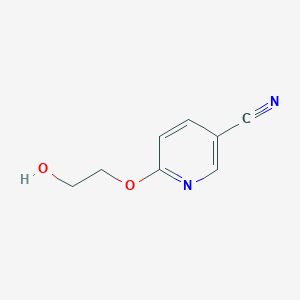
![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)
![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)
